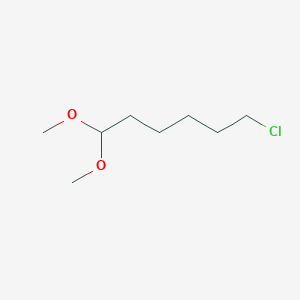

6-Chloro-1,1-dimethoxyhexane

説明

6-Chloro-1,1-dimethoxyhexane is an aliphatic chloroether characterized by a hexane backbone with a chlorine atom at the sixth carbon and two methoxy (-OCH₃) groups at the first carbon. The presence of electron-donating methoxy groups may enhance its solubility in polar aprotic solvents, while the chlorine atom could facilitate nucleophilic substitution reactions .

特性

IUPAC Name |

6-chloro-1,1-dimethoxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHOXKHITZXWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCCCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533975 | |

| Record name | 6-Chloro-1,1-dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-57-2 | |

| Record name | 6-Chloro-1,1-dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,1-dimethoxyhexane typically involves the chlorination of 1,1-dimethoxyhexane. One common method is the reaction of 1,1-dimethoxyhexane with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of 6-Chloro-1,1-dimethoxyhexane can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

化学反応の分析

Types of Reactions: 6-Chloro-1,1-dimethoxyhexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 6-chlorohexane by removing the methoxy groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Products include 6-hydroxy-1,1-dimethoxyhexane, 6-amino-1,1-dimethoxyhexane, and 6-thio-1,1-dimethoxyhexane.

Oxidation: Products include 6-chlorohexanal and 6-chlorohexanoic acid.

Reduction: The major product is 6-chlorohexane.

科学的研究の応用

Chemistry: 6-Chloro-1,1-dimethoxyhexane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of chlorinated alkanes on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of chlorinated organic compounds .

Medicine: 6-Chloro-1,1-dimethoxyhexane is used in the synthesis of certain pharmaceutical agents. Its derivatives have shown potential in the development of drugs for treating neurological disorders and infections .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of agrochemicals and polymers .

作用機序

The mechanism of action of 6-Chloro-1,1-dimethoxyhexane involves its interaction with cellular components. The chlorine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The methoxy groups can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular targets .

類似化合物との比較

Substituent Effects

- Electron-Donating vs. In contrast, the fluorine atoms in 6-Chloro-1,1-difluoro-3,3,5-trimethylhexane increase electronegativity, favoring SN2 mechanisms .

- Halogen Reactivity : The iodine in 1-Chloro-6-iodohexane enhances leaving-group ability compared to chlorine, making it more reactive in nucleophilic substitutions .

Solubility and Polarity

- The hydroxy group in 1-Chloro-6-hydroxyhexane confers high polarity and water solubility, whereas the dimethoxy groups in 6-Chloro-1,1-dimethoxyhexane likely improve solubility in organic solvents like dichloromethane or THF .

Research Findings and Gaps

- Synthetic Utility: and highlight the role of chlorohexanes as alkylating agents, implying that 6-Chloro-1,1-dimethoxyhexane could serve as a versatile building block in organometallic chemistry .

- Data Limitations : Direct experimental data on 6-Chloro-1,1-dimethoxyhexane’s physical properties (e.g., melting point, boiling point) are absent in the provided evidence, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。